Enthalpy of Vaporization: Calorimetrically Validated Thermochemical Fingerprint for Process Engineering
The standard enthalpy of vaporization (ΔvapH°) of ethyl(dipropyl)silane has been experimentally determined by controlled combustion calorimetry as 9.1 ± 0.1 kcal·mol⁻¹ (38.1 ± 0.4 kJ·mol⁻¹) . This value was measured as part of a systematic thermochemical study encompassing 72 tetracoordinate organosilicon compounds, and it is compiled as the authoritative datum in the NIST Chemistry WebBook . In contrast, the fully alkylated isomer tetraethylsilane (CAS 631-36-7, also C₈H₂₀Si but lacking an Si–H bond) exhibits a distinctly different vaporization enthalpy and boiling point (153–154 °C) , reflecting how the presence of the hydridic Si–H moiety and asymmetric alkyl substitution influences cohesive forces. For process engineers designing vapor-phase delivery systems (e.g., CVD bubbler configurations), the ΔvapH° value directly governs the temperature-dependence of vapor pressure and thus the achievable precursor flux into the reaction chamber .
| Evidence Dimension | Standard enthalpy of vaporization (ΔvapH°) |
|---|---|
| Target Compound Data | 9.1 ± 0.1 kcal·mol⁻¹ (38.1 ± 0.4 kJ·mol⁻¹) |
| Comparator Or Baseline | Tetraethylsilane (CAS 631-36-7): bp 153–154 °C, different ΔvapH° (specific calorimetric value not available in NIST for direct comparison; boiling point difference of ~10 °C indicates meaningful ΔvapH° divergence). Triethylsilane (CAS 617-86-7): bp 107–108 °C. |
| Quantified Difference | Ethyl(dipropyl)silane bp ~143 °C is intermediate between triethylsilane (107–108 °C) and tetraethylsilane (153–154 °C). ΔvapH° provides the validated thermochemical basis for vapor pressure modeling. |
| Conditions | Controlled combustion calorimetry; standard conditions; data compiled in NIST Standard Reference Database 69. |
Why This Matters
A validated ΔvapH° value enables accurate vapor pressure prediction (via Clausius-Clapeyron) for reproducible precursor delivery in CVD and ALD processes, a capability not available for silanes lacking published thermochemical data.
- [1] Voronkov, M.G.; Baryshok, V.P.; Klyuchnikov, V.A.; Danilova, T.F.; Pepekin, V.I.; Korchagina, A.N.; Khudobin, Yu.I. Thermochemistry of organosilicon compounds. J. Organomet. Chem. 1988, 345(1–2), 27–38. DOI: 10.1016/0022-328X(88)80231-6. NIST Chemistry WebBook entry for Ethyldipropylsilane: ΔvapH° = 9.1 ± 0.1 kcal/mol. View Source
- [2] Sigma-Aldrich / ChemWhat. Tetraethylsilane (CAS 631-36-7). Boiling Point: 153–154 °C; Density: 0.761 g/mL at 25 °C; Molecular Weight: 144.33. https://www.chemwhat.com/tetraethylsilane-cas-631-36-7 View Source
- [3] Gelest, Inc. Chemical Vapor Deposition – Silane Precursor Selection Guide. Silanes with vapor pressure >5 torr at 100 °C have achieved the greatest number of commercial CVD applications. https://www.gelest.com/themencode-pdf-viewer/?file=https://www.gelest.com/wp-content/uploads/CVD.pdf View Source
